molecular formula C₃₀H₃₅NO₁₅ B1139776 methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate CAS No. 59361-08-9

methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Cat. No. B1139776
CAS RN: 59361-08-9
M. Wt: 649.6
InChI Key:
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Description

Synthesis Analysis

The synthesis of related coumarin-based structures often involves multi-step reactions, starting with basic coumarin derivatives. For instance, the formation of thiazolidin-4-ones from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid through reactions with ethyl bromoacetate and subsequent steps illustrates a method that could potentially be adapted for the synthesis of our target compound (Čačić et al., 2009).

Molecular Structure Analysis

Molecular structure analyses often employ computational techniques, such as DFT calculations, to elucidate the structure, electronic properties, and potential reactivity. An example is the study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, where DFT was used to confirm molecular geometry and various electronic properties (Hasan et al., 2022).

Chemical Reactions and Properties

The reactivity of coumarin derivatives, like our compound, often involves nucleophilic substitutions and condensation reactions. For example, the synthesis of pharmacologically active coumarins through the Knoevenagel condensation and subsequent cyclization steps provides insights into the types of reactions that might be applicable to our compound (Chizhov et al., 2008).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. The crystal structure of related compounds, such as Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, can provide insights into the physical characteristics of our target molecule (Xiao-lon, 2015).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application of organic compounds. The study of compounds like 4-methyl-3-nitro-2-trihalomethyl-2H-chromenes provides a basis for predicting the chemical behavior of similarly structured molecules (Korotaev et al., 2008).

Scientific Research Applications

Synthesis and Structural Studies

  • Design and Synthesis : Research by Čačić et al. (2009) focused on designing and synthesizing thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, a compound structurally related to the specified chemical. This work involved various synthesis steps, starting from a base compound similar to the one , and aimed at producing new compounds for potential antibacterial activity testing (Čačić et al., 2009).

  • Antibacterial Effects and Synthesis of Derivatives : Behrami and Dobroshi (2019) conducted research on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, which is structurally related to the compound . This study focused on the antibacterial activity of the synthesized compounds, indicating the potential for developing novel antibacterial agents (Behrami & Dobroshi, 2019).

  • Compound Characterization : Al-Amiery et al. (2016) synthesized new coumarins and characterized them using spectroscopic techniques and micro-elemental analysis. Their research is relevant due to the structural similarities of the compounds synthesized with the query compound, emphasizing the importance of characterizing new chemical entities for potential applications (Al-Amiery et al., 2016).

Biological and Medicinal Applications

  • Antimicrobial Activity : Various studies, such as those by Rasool et al. (2016), have explored the antimicrobial activity of compounds derived from coumarin, which shares a similar core structure with the query compound. These studies demonstrate the potential of such compounds in combating various bacterial strains, highlighting the importance of this line of research in developing new antimicrobial agents (Rasool et al., 2016).

  • Antiangiogenic Properties : Kim et al. (2005) investigated KR-31831, an antiangiogenic agent structurally related to the query compound, for its in vitro and in vivo metabolism in rats. This research provides insight into the metabolic pathways and potential therapeutic applications of similar compounds (Kim et al., 2005).

  • Antihypertensive Potential : Maneesh and Chakraborty (2018) identified novel O-heterocyclic analogues with angiotensin converting enzyme (ACE) inhibitory potential, indicating potential antihypertensive applications. The structural similarity of these analogues to the query compound underscores the broader applicability of such chemical entities in hypertension management (Maneesh & Chakraborty, 2018).

properties

IUPAC Name

methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO15/c1-14-10-25(44-22-11-20(37)8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-28,37H,12-13H2,1-7H3,(H,31,32)/t23-,24+,25?,26-,27+,28+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDAJBSGWNWJGF-VBMSRFAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC2=C1C=CC(=C2)O)OC3(CC(C(C(O3)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(OC2=C1C=CC(=C2)O)O[C@@]3(C[C@@H]([C@@H]([C@@H](O3)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

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